1-{[(2S)-4,4-difluorotetrahydro-1H-pyrrol-2-yl]methyl}piperidine
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Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The compound “1-{[(2S)-4,4-difluorotetrahydro-1H-pyrrol-2-yl]methyl}piperidine” is a derivative of piperidine.
Synthesis Analysis
The synthesis of piperidine derivatives is an important task of modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines has been a focus of recent scientific literature . Specific methods of piperidine synthesis include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of “this compound” would be a derivative of this basic structure.Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The specific chemical reactions involving “this compound” would depend on the specific conditions and reagents used.Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can vary widely depending on their specific structure . Information on the specific physical and chemical properties of “this compound” is not available in the current literature.Mechanism of Action
Safety and Hazards
Piperidine and its derivatives can pose various safety hazards. For example, 4-Methylpiperidine is classified as a flammable liquid, and it can cause severe skin burns and eye damage . It may also cause respiratory irritation and is toxic in contact with skin or if inhaled . The specific safety and hazard information for “1-{[(2S)-4,4-difluorotetrahydro-1H-pyrrol-2-yl]methyl}piperidine” is not available in the current literature.
Future Directions
Piperidine derivatives continue to be a focus of research in the pharmaceutical industry, with more than 7000 piperidine-related papers published in the last five years . Future research will likely continue to explore the synthesis, properties, and potential applications of new piperidine derivatives, including “1-{[(2S)-4,4-difluorotetrahydro-1H-pyrrol-2-yl]methyl}piperidine”.
Properties
IUPAC Name |
1-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2/c11-10(12)6-9(13-8-10)7-14-4-2-1-3-5-14/h9,13H,1-8H2/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJRCRSYFGVGPZ-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2CC(CN2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C[C@@H]2CC(CN2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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